[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine
Übersicht
Beschreibung
“[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine” is a chemical compound with the molecular formula C9H16N4O2S . It has a molecular weight of 244.31 . The compound is also known by other names such as "3-Piperidinemethanamine, 1- (1H-pyrazol-4-ylsulfonyl)-" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13 (7-8)16 (14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2, (H,11,12);1H" . This indicates the presence of a pyrazole ring sulfonylated at the 4-position and linked to a piperidine ring at the 3-position.Physical And Chemical Properties Analysis
“[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine” is a powder at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
1. G Protein-Biased Dopaminergics
Compounds with a structure similar to "[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine" have been explored for their potential as dopaminergic ligands. For instance, Möller et al. (2017) discovered a series of high-affinity dopamine receptor partial agonists. They observed that these compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, which could be significant in developing new therapeutics for conditions like schizophrenia (Möller et al., 2017).
2. Cannabinoid Receptor Antagonists
Research by Lan et al. (1999) focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They found that certain structural requirements, such as a para-substituted phenyl ring and a carboxamido group, are crucial for potent and selective activity at brain cannabinoid CB1 receptors. This line of research aids in understanding cannabinoid receptor binding and could lead to the development of pharmacological probes or therapeutic agents (Lan et al., 1999).
3. Structural and Molecular Studies
The synthesis and crystal structure analysis of compounds structurally related to "[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine" have also been conducted. For instance, Naveen et al. (2015) synthesized and characterized a compound with a similar structure, revealing insights into its molecular and crystal structure (Naveen et al., 2015).
4. Development of Multifunctional Agents
The study by Canale et al. (2016) suggests that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the design of selective 5-HT7 receptor ligands or multifunctional agents. These compounds exhibit distinct antidepressant-like and pro-cognitive properties, which could be beneficial in treating central nervous system disorders (Canale et al., 2016).
5. Synthesis and Application in Medicinal Chemistry
The work by Tucker et al. (2015) demonstrates the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. This reactivity provides rapid access to heterocyclic sulfonyl fluorides, which are valuable in medicinal chemistry (Tucker et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9/h5-6,8H,1-4,7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWMRVLHKJUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.